molecular formula C16H14ClNO2 B2838090 2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide CAS No. 1795361-83-9

2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide

Cat. No.: B2838090
CAS No.: 1795361-83-9
M. Wt: 287.74
InChI Key: PRMHGSYFIFIJAA-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide is an organic compound with a complex structure that includes a chloro group, a benzoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-methylbenzoyl)phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

Scientific Research Applications

2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the benzoyl and acetamide groups can interact with biological macromolecules such as proteins and enzymes. These interactions can modulate the activity of these macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-nitrobenzoyl)phenyl]acetamide
  • 2-chloro-N-[2-(4-methoxybenzoyl)phenyl]acetamide
  • 2-chloro-N-[2-(4-fluorobenzoyl)phenyl]acetamide

Comparison

2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide is unique due to the presence of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., nitro, methoxy, fluorine), the methyl group can enhance lipophilicity and potentially alter the compound’s interaction with biological targets.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11-6-8-12(9-7-11)16(20)13-4-2-3-5-14(13)18-15(19)10-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMHGSYFIFIJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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